Cas no 24325-23-3 (((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate)

((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate 化学的及び物理的性質
名前と識別子
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- d-Ribofuranose, 5-(dihydrogen phosphate), barium salt
- ribose-5-monophosphate barium salt
- ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate
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- インチ: 1S/C5H11O8P.Ba/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;/h2-8H,1H2,(H2,9,10,11);/q;+2/t2-,3-,4-,5+;/m1./s1
- InChIKey: VNFDCDZWBYRPMC-VTJTUFIXSA-N
- ほほえんだ: [Ba+2].P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O)O1)O)O
計算された属性
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 238
- トポロジー分子極性表面積: 137
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T562145-25mg |
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate |
24325-23-3 | 25mg |
$ 800.00 | 2023-09-05 | ||
TRC | T562145-5mg |
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate |
24325-23-3 | 5mg |
$402.00 | 2023-05-17 | ||
TRC | T562145-10mg |
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate |
24325-23-3 | 10mg |
$770.00 | 2023-05-17 | ||
TRC | T562145-2.5mg |
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate |
24325-23-3 | 2.5mg |
$219.00 | 2023-05-17 |
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphateに関する追加情報
Barium Phosphate of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl
The compound with CAS No. 24325-23-3, known as ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate, is a unique organometallic compound that has garnered significant attention in recent scientific research. This compound is characterized by its complex structure, which combines a barium phosphate group with a tetrahydrofuran derivative. The tetrahydrofuran moiety is a five-membered ring containing one oxygen atom and four carbon atoms, making it a versatile building block in organic chemistry. The barium phosphate component adds a metal-based functionality to the molecule, enhancing its potential applications in various fields.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. The trihydroxy substituents on the tetrahydrofuran ring contribute to the molecule's hydrophilic properties, which are crucial for its interaction with biological systems. This makes it an attractive candidate for drug delivery systems and bioactive materials. Additionally, the stereochemistry of the molecule—specifically the (2R,3S,4R) configuration—plays a critical role in determining its biological activity and selectivity.
One of the most promising applications of this compound lies in its use as a precursor for synthesizing bioactive polymers. Researchers have demonstrated that the barium phosphate group can act as a crosslinking agent in polymer networks, leading to materials with enhanced mechanical properties and biocompatibility. These polymers have shown potential in tissue engineering applications, where they can serve as scaffolds for cell growth and differentiation.
Moreover, the compound has been explored for its role in catalysis. The tetrahydrofuran ring can act as a chelating agent, coordinating with metal ions to form complexes that exhibit catalytic activity. Recent findings suggest that this compound can be used as a catalyst in asymmetric synthesis reactions, offering a novel approach to producing enantiomerically pure compounds—an essential requirement in pharmaceutical manufacturing.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and phosphorylation reactions. The stereochemistry of the molecule is carefully controlled during synthesis to ensure the desired (2R,3S,4R) configuration. Advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity of this compound. Preliminary studies indicate that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl Barium Phosphate is a versatile compound with diverse applications in materials science and pharmacology. Its unique structure and functional groups make it an invaluable tool for advancing research in these fields. As ongoing studies continue to uncover new properties and applications of this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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